molecular formula C9H5N3S B1432952 3-(Thiophen-3-yl)pyrazine-2-carbonitrile CAS No. 1823547-91-6

3-(Thiophen-3-yl)pyrazine-2-carbonitrile

Cat. No. B1432952
CAS RN: 1823547-91-6
M. Wt: 187.22 g/mol
InChI Key: ANINZHNSTUGDNC-UHFFFAOYSA-N
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Description

“3-(Thiophen-3-yl)pyrazine-2-carbonitrile” is a compound that has attracted the attention of scientific researchers, owing to its potential applications across various fields of research and industry. It has a molecular formula of C9H5N3S and a molecular weight of 187.22 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring attached to a thiophene ring via a carbonitrile group . The exact structural details are not provided in the retrieved sources.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.37±0.1 g/cm3 and a predicted boiling point of 366.7±42.0 °C . The melting point, flash point, and other physical and chemical properties are not specified in the retrieved sources .

Scientific Research Applications

  • Antimicrobial and Anticancer Activities : 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, a compound related to 3-(Thiophen-3-yl)pyrazine-2-carbonitrile, has been synthesized and evaluated for its antibacterial and antitumor activities. This suggests potential applications in the development of new antimicrobial and anticancer agents (Elewa et al., 2021).

  • Precursors for Zinc Azaphthalocyanines : Thiophen-2-yl and bithienyl substituted pyrazine-2,3-dicarbonitriles have been used as precursors for tetrasubstituted zinc azaphthalocyanines. These compounds exhibit red-shifted UV–Vis Q-bands, which are favorable for various applications, indicating potential use in materials science and photodynamic therapy (Mørkved et al., 2013).

  • Cytotoxicity and Matrix Metalloproteinase Inhibition : New 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles have been prepared and studied for their cytotoxicity and matrix metalloproteinase inhibition. This research provides insights into the potential medical applications of these compounds (Ignatovich et al., 2015).

  • Singlet Oxygen Production : Zinc azaphthalocyanines with thiophen-2-yl, 5-methylthiophen-2-yl, and pyridin-3-yl peripheral substituents have been synthesized, showing substantial red-shifted Q-band absorptions and varied singlet oxygen quantum yields. These findings indicate their potential use in photodynamic therapy (Mørkved et al., 2009).

  • Potential Inhibitors of NAMPT : Crystal structure analysis of pyridine derivatives, including those with thiophen-2-yl substituents, has been conducted to explore their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), a target in cancer therapy (Venkateshan et al., 2019).

  • Antiviral Evaluations : Compounds synthesized from [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone have been evaluated for their antiviral activities. This research indicates the potential use of these compounds in antiviral drug development (Sayed & Ali, 2007).

  • Photochemical and Photophysical Properties : Octasubstituted zinc azaphthalocyanines with thiophene substituents have been synthesized to study their influence on photochemical and photophysical properties. These compounds have potential applications in photodynamic therapy (Zimcik et al., 2008).

properties

IUPAC Name

3-thiophen-3-ylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3S/c10-5-8-9(12-3-2-11-8)7-1-4-13-6-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANINZHNSTUGDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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